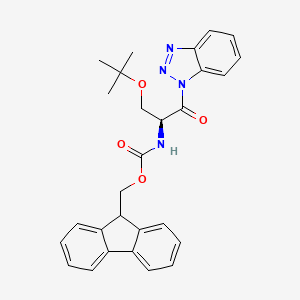

Fmoc-Ser(tBu)-Bt

Descripción general

Descripción

Fmoc-Ser(tBu)-OH is an N-terminal protected reagent used in peptide synthesis . It is also known as Fmoc-O-tert-butyl-L-serine . The Fmoc group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc-Ser(tBu)-OH is the standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins . Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .Molecular Structure Analysis

The empirical formula of Fmoc-Ser(tBu)-OH is C22H25NO5 . Its molecular weight is 383.44 . The SMILES string representation isCC(C)(C)OCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-Ser(tBu)-OH is a white to light yellow crystal powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 578.6±50.0 °C at 760 mmHg, and a flash point of 303.7±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Ser(tBu)-Bt is widely used in the field of peptide synthesis. The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings .

Antibiotic Synthesis

One of the reported examples of its use is in the total synthesis of an antibiotic, daptomycin. This is achieved by cyclization via a chemoselective serine ligation .

Preparation of T-cell Helper Peptides

Fmoc-Ser(tBu)-Bt has been used in the preparation of MUC1, a T-cell helper peptide. This is done using iterative pentafluorophenyl ester-mediated fragment condensations .

Linear Solid-Phase Peptide Synthesis

This compound has also been used in the linear solid-phase peptide synthesis of ubiquitin and diubiquitin .

Drug Development

Peptides are gaining considerable attention as potential drugs. The Fmoc/tBu solid-phase synthesis, which involves Fmoc-Ser(tBu)-Bt, is a preferred method for the synthesis of these molecules .

Mecanismo De Acción

Target of Action

Fmoc-Ser(tBu)-Bt is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It serves as a standard reagent for coupling serine into peptide sequences .

Mode of Action

Fmoc-Ser(tBu)-Bt interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in Fmoc-Ser(tBu)-Bt is base-labile, which means it can be removed under basic conditions, allowing the serine residue to be incorporated into the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by Fmoc-Ser(tBu)-Bt is the synthesis of peptides. It plays a crucial role in the convergent synthesis of proteins through native chemical ligation (NCL) . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Pharmacokinetics

Its stability under the conditions used for fmoc deprotection is a critical factor in its utility .

Result of Action

The result of Fmoc-Ser(tBu)-Bt’s action is the successful incorporation of the serine residue into the growing peptide chain. This enables the synthesis of complex peptides, including those used in the production of pharmaceuticals .

Action Environment

The action of Fmoc-Ser(tBu)-Bt is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is removed under basic conditions, typically involving the use of piperidine . The stability of the compound under these conditions is crucial for its effective use in peptide synthesis .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMWOBVSUAUNL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649515 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(tBu)-Bt | |

CAS RN |

1126433-40-6 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)